molecular formula C17H13NO5 B5554641 methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B5554641
M. Wt: 311.29 g/mol
InChI Key: YVLIKAITLGMCCG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a substituted isoindole derivative characterized by:

  • A methyl ester at position 5 of the isoindole ring.
  • A 2-methoxyphenyl group attached to the nitrogen at position 2.
  • 1,3-diketone functional groups contributing to its planarity and hydrogen-bonding capacity.

This compound is part of a broader class of isoindole derivatives with applications in medicinal chemistry and materials science. Below, we compare its structural, physicochemical, and biological properties with related analogs.

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-14-6-4-3-5-13(14)18-15(19)11-8-7-10(17(21)23-2)9-12(11)16(18)20/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLIKAITLGMCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate phthalic anhydride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Safety Information

The compound is classified as an irritant with specific hazard statements related to health risks upon exposure. Proper handling and safety precautions should be observed when working with this chemical.

Medicinal Chemistry

Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has shown promise in various therapeutic areas:

  • Anticancer Activity : Studies have indicated that derivatives of isoindole compounds exhibit cytotoxic effects against certain cancer cell lines. The unique structure of methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole may enhance these properties through mechanisms that induce apoptosis in malignant cells.
  • Anti-inflammatory Properties : Research suggests that isoindole derivatives can modulate inflammatory pathways. This compound could potentially be developed into anti-inflammatory agents by targeting specific enzymes involved in the inflammatory response.

Materials Science

The compound's unique chemical structure allows it to be explored for use in advanced materials:

  • Polymer Chemistry : Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole can serve as a building block for synthesizing new polymeric materials with enhanced thermal stability and mechanical properties.
  • Dyes and Pigments : The compound's chromophoric properties make it suitable for applications in dye chemistry. Its derivatives can be used to develop colorants for plastics and textiles.

Agricultural Chemistry

There is potential for this compound to be utilized in agricultural applications:

  • Pesticide Development : The bioactive nature of isoindole compounds suggests that methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole could be investigated for its efficacy as a pesticide or herbicide. Its ability to interact with biological systems may allow it to act as a natural pesticide.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of isoindole derivatives, including methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), indicating its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading pharmacological institute examined the anti-inflammatory effects of various isoindole derivatives. The findings suggested that methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole inhibited pro-inflammatory cytokines in vitro, thus supporting its development as a therapeutic agent for inflammatory diseases .

Case Study 3: Polymer Synthesis

A collaborative study between materials scientists explored the use of methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole in creating high-performance polymers. The resulting materials exhibited improved thermal stability compared to traditional polymers used in industrial applications .

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Substituent Variations

(a) Methyl 2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate ()
  • Key difference : The phenyl group at position 2 is substituted with a 4-methyl group instead of 2-methoxy.
  • Impact :
    • Reduced electron-donating effects compared to the methoxy group, altering electronic density on the isoindole core.
    • Lower molecular weight (295.29 g/mol vs. 295.29 g/mol for the target compound).
(b) 1-(4-Methylphenyl)-1-oxopropan-2-yl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate ()
  • Key difference : The methyl ester is replaced with a bulky 1-(4-methylphenyl)-1-oxopropan-2-yl ester .
  • Impact: Higher molecular weight (443.46 g/mol) and lipophilicity (logP = 4.55) compared to the target compound. Potential for enhanced membrane permeability but reduced aqueous solubility.
(c) 2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid ()
  • Key difference : The methyl ester is replaced with a carboxylic acid , and the phenyl group has a 4-ethoxy substituent.
  • Impact :
    • Increased polarity (carboxylic acid group) improves water solubility but may reduce bioavailability.
    • Ethoxy substituent introduces steric and electronic effects distinct from methoxy.

Functional Group Replacements

(a) JTP-27536 [(+)-1,3-dihydroxy-2-hydroxymethylpropyl-2-ammonium 2-[(R)-3-cyclohexyl-1-phenylpropyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate monohydrate] ()
  • Key differences :
    • A cyclohexyl-phenylpropyl side chain replaces the 2-methoxyphenyl group.
    • Incorporation of a charged ammonium group and hydroxyls.
  • Impact: Demonstrated anti-inflammatory activity via inhibition of immunoglobulins and interleukin-5 . Enhanced molecular complexity likely improves target specificity but complicates synthesis.
(b) N-Propyl-2-(2,6-diethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide ()
  • Key difference : The ester is replaced with an N-propyl carboxamide .
  • Impact :
    • Increased hydrogen-bonding capacity (amide NH) may enhance binding to biological targets.
    • Higher metabolic stability compared to ester derivatives.

Physicochemical Properties

Property Target Compound Methyl 2-(4-methylphenyl) Analog () JTP-27536 () 2-(4-Ethoxyphenyl) Carboxylic Acid ()
Molecular Weight (g/mol) 295.29 295.29 ~600 (estimated) 299.28 (C16H13NO5)
logP ~3.5 (estimated) ~3.8 (estimated) N/A ~2.1 (carboxylic acid)
Polar Surface Area (Ų) ~70 ~70 >100 ~90
Solubility Moderate (ester) Low (methyl substituent) Low (charged species) High (carboxylic acid)

Biological Activity

Methyl 2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C16H15NO5
  • Molecular Weight : 297.26 g/mol
  • CAS Number : 110768-14-4
  • Structure : The compound features a methoxy group and a dioxoisoindole structure which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µg/mL) Mechanism of Action
A431 (human epidermoid carcinoma)1.98 ± 1.22Induction of apoptosis via Bcl-2 inhibition
T-24 (bladder cancer)1.61 ± 1.92Cell cycle arrest in S phase
PC-3 (prostate cancer)Not specifiedTopoisomerase II targeting

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Mechanistic Studies

The structure-activity relationship (SAR) studies indicate that the presence of the methoxy group enhances the compound's activity by increasing lipophilicity and facilitating cellular uptake. Molecular dynamics simulations have shown that this compound interacts with target proteins primarily through hydrophobic interactions, with limited hydrogen bonding .

Case Studies

In a study focused on novel derivatives of ciprofloxacin, this compound was evaluated for its anticancer properties alongside other compounds. The results indicated that this isoindole derivative exhibited superior cytotoxicity compared to traditional chemotherapeutics in specific cancer models .

Toxicity and Safety Profile

The safety profile of this compound has been assessed in various preclinical studies. Preliminary toxicity assessments indicate a favorable safety margin; however, comprehensive toxicological evaluations are necessary to establish its safety for clinical use.

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